Endothal-disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

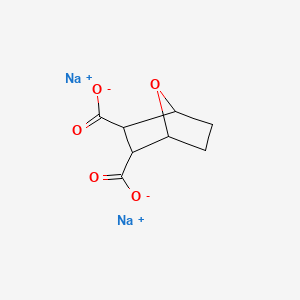

It is particularly effective in controlling submerged aquatic vegetation and algae in various water bodies, including lakes, ponds, and irrigation canals . The compound is also utilized as a desiccant for crops such as potatoes, hops, cotton, clover, and alfalfa . Its chemical structure is based on 3,6-endoxohexahydrophthalic acid, and it is known for its selective contact herbicidal properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of endothal-disodium involves the reaction of 3,6-endoxohexahydrophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes of chemicals. The reaction is carried out in large reactors, and the product is subsequently purified and dried to obtain the final disodium salt form. Quality control measures are implemented to ensure the purity and efficacy of the herbicide.

化学反応の分析

Types of Reactions: Endothal-disodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, although these reactions are less common.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Endothal-disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study herbicidal mechanisms and the effects of herbicides on plant physiology.

Biology: The compound is employed in research on aquatic ecosystems to understand its impact on various aquatic plants and algae.

Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the toxicological effects of herbicides on human health.

Industry: It is widely used in agricultural practices to control weeds and improve crop yields. .

作用機序

Endothal-disodium exerts its herbicidal effects by inhibiting protein phosphatase 2A, an enzyme crucial for various cellular processes . The inhibition of this enzyme disrupts cellular functions, leading to the death of susceptible plants. The compound acts as a selective contact herbicide, damaging the cells at the point of contact without affecting the roots or tubers of the plants . This selective action makes it effective in controlling unwanted vegetation while minimizing damage to desirable plants.

類似化合物との比較

Cantharidin: Chemically related to endothal-disodium, cantharidin is also a protein phosphatase 2A inhibitor.

Comparison:

This compound vs. Cantharidin: Both compounds inhibit protein phosphatase 2A, but this compound is primarily used as a herbicide, while cantharidin has applications in medicine and research.

This compound vs. Diquat: this compound is a selective contact herbicide, whereas diquat is a non-selective herbicide that can affect a broader range of plants.

生物活性

Endothal-disodium, a derivative of endothall, is primarily utilized as an aquatic herbicide for the management of submerged macrophytes and algae. Its biological activity is characterized by its mode of action, degradation pathways, toxicity profiles, and effects on non-target organisms. This article delves into these aspects, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C8H8Na2O5) is a sodium salt formulation of endothall. It exhibits unique properties that influence its biological activity:

- Molecular Weight : 238.2 g/mol

- Solubility : Highly soluble in water, facilitating its application in aquatic environments.

- Formulation : Typically found in formulations such as Aquathol® K, which contains 40.3% dipotassium endothall .

This compound functions primarily as a herbicide through the inhibition of photosynthesis in target aquatic plants. It disrupts the chlorophyll synthesis process, leading to plant death. The compound is absorbed by the foliage and roots of aquatic plants, making it effective against a variety of species.

Degradation Pathways

The degradation of this compound in aquatic environments is predominantly microbial. Studies indicate that sediment characteristics significantly affect the degradation rates:

- Microbial Activity : Microbial communities, particularly bacteria such as Arthrobacter, utilize endothal as a carbon source, enhancing its breakdown .

- Degradation Rates : In controlled mesocosm experiments, degradation of endothal was observed to begin after a lag phase of 5–11 days and was nearly complete by day 14 in the presence of sediment .

Table 1: Degradation Characteristics of Endothal-Isomers

| Isomer | Abundance in Formulation | Degradation Rate (Days) | Persistence |

|---|---|---|---|

| Isomer-1 | High | 14 | Low |

| Isomer-2 | Low | >21 | High |

Toxicity Profile

This compound exhibits varying toxicity levels depending on exposure routes:

- Acute Toxicity : The oral LD50 for endothal ranges from 1350 mg/kg to 5000 mg/kg for solids and liquids respectively . Dermal exposure has shown irritation but not severe toxicity.

- Chronic Effects : Long-term exposure studies indicate potential risks including carcinogenicity and reproductive toxicity, though specific data on this compound is limited .

Table 2: Toxicity Data Summary

| Exposure Route | LD50 Range (mg/kg) | Effects Observed |

|---|---|---|

| Oral (Solids) | 1350 - 5000 | Varies; potential lethality |

| Dermal | 100 - 1000 | Skin irritation |

| Ocular | N/A | Severe irritation; lethality |

Case Studies

-

Aquatic Ecosystem Impact Study :

A study conducted on the effects of endothal on fish populations revealed that initial concentrations of 0.5 to 4.0 ppm dissipated to lower levels (0.26 to 2.5 ppm) within 12 days, indicating rapid degradation and potential short-term impacts on aquatic life . -

Toxicological Assessment in Mammals :

Research involving dermal application in rabbits showed slight skin irritation with no significant long-term effects observed after controlled exposure to formulations containing endothal . -

Environmental Persistence Analysis :

Long-term studies have indicated that while endothal is effective against target species, its persistence in sediment can lead to bioaccumulation in non-target organisms if not managed properly .

特性

CAS番号 |

129-67-9 |

|---|---|

分子式 |

C8H8Na2O5 |

分子量 |

230.13 g/mol |

IUPAC名 |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChIキー |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L |

SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

異性体SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Color/Form |

Cyrstalline, white solid |

密度 |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

Key on ui other cas no. |

129-67-9 |

物理的記述 |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

ピクトグラム |

Acute Toxic; Irritant |

溶解性 |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

蒸気圧 |

1.57X10-10 mm Hg at 24 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。